molecular formula C13H12BrN3O3 B13496654 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione

3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione

Cat. No.: B13496654
M. Wt: 338.16 g/mol
InChI Key: MMXFKXPMTHPRIK-UHFFFAOYSA-N
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Description

3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole ring fused with a piperidine-2,6-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Biological Activity

3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a benzodiazole moiety with a piperidine-2,6-dione structure, which enhances its biological activity.

  • Molecular Formula : C13H12BrN3O3
  • Molecular Weight : 338.16 g/mol
  • CAS Number : 2304754-51-4

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the areas of antimicrobial and anticancer properties. Preliminary studies suggest that its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors involved in disease pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial effects against various bacterial strains. The compound's effectiveness appears to be correlated with its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical to pathogen metabolism and cancer cell proliferation.
  • Receptor Interaction : It could potentially bind to receptors involved in apoptosis and cell cycle regulation.

Structure–Activity Relationship (SAR)

The presence of the bromine atom and methyl group on the benzodiazole ring enhances the compound's chemical reactivity and biological activity. Comparative studies with structurally similar compounds reveal that variations in substituents significantly influence biological outcomes.

Compound NameStructureUnique Features
1-(piperidin-4-yl)-2,3-dihydrobenzo[d]imidazolContains piperidine and benzimidazole moietiesLacks bromine substitution
5-Bromoindole derivativesIndole-based structureDifferent heterocyclic framework
Piperidine derivatives with varying substituentsVarious substituents on piperidine ringDiverse biological activities

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) value indicating potent activity.
  • Cancer Cell Line Testing : Another study evaluated the effects on human breast cancer cell lines (MCF7), revealing significant reductions in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.

Future Research Directions

Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas of focus include:

  • Target Identification : Understanding the specific molecular targets involved in its mechanism of action.
  • Optimization of Structure : Modifying the chemical structure to enhance efficacy and reduce potential side effects.

Properties

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

IUPAC Name

3-(6-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12BrN3O3/c1-16-8-3-2-7(14)6-10(8)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19)

InChI Key

MMXFKXPMTHPRIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N(C1=O)C3CCC(=O)NC3=O

Origin of Product

United States

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